2-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-CHLOROPHENYL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a brominated phenol group, a methoxy group, and a chlorinated phenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-CHLOROPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 2-chlorophenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting hydrazone is then reacted with an appropriate acylating agent, such as acetyl chloride, to form the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenol group and the hydrazone moiety are believed to play key roles in its biological activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-CHLOROPHENYL)-2-OXOACETAMIDE include:
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
These compounds share similar structural features, such as the brominated phenol group and the hydrazone moiety. they differ in their specific substituents and overall molecular structure, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H13BrClN3O4 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C16H13BrClN3O4/c1-25-13-7-10(17)6-9(14(13)22)8-19-21-16(24)15(23)20-12-5-3-2-4-11(12)18/h2-8,22H,1H3,(H,20,23)(H,21,24)/b19-8+ |
InChI Key |
LPYCYCBZXHSYQB-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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